

physical and chemical properties of 3,4-Difluoro-5-methylaniline

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Compound of Interest

Compound Name: 3,4-Difluoro-5-methylaniline

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An In-depth Technical Guide to 3,4-Difluoro-5-methylaniline

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity.^{[1][2]} Within the vast toolkit of fluorinated building blocks, substituted anilines represent a particularly valuable class of intermediates.^[3]

This guide provides an in-depth technical overview of **3,4-Difluoro-5-methylaniline** (CAS No. 1505944-46-6), a specialized aromatic amine.^{[4][5]} As a trifunctional building block, it offers chemists a precisely arranged pattern of electron-withdrawing fluorine atoms, an electron-donating methyl group, and a versatile amino group, enabling complex and targeted synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. While extensive experimental data for **3,4-Difluoro-5-methylaniline** is not broadly published, its core identifiers are well-established.

Property	Value	Source
IUPAC Name	3,4-Difluoro-5-methylaniline	N/A
CAS Number	1505944-46-6	[4]
Molecular Formula	C ₇ H ₇ F ₂ N	[4]
Molecular Weight	143.13 g/mol	[4]
Appearance	Not specified (often a solid or liquid)	N/A
Purity (Typical)	≥97%	[4]
Boiling Point	Data not available	N/A
Melting Point	Data not available	N/A
Solubility	Expected to be soluble in organic solvents	N/A

Note: The absence of publicly available experimental boiling and melting points is common for specialized, non-commodity chemicals. These values are typically determined on a per-batch basis.

Section 2: Spectral Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. While a definitive spectrum for this compound is not available in public databases, its structure allows for a robust prediction of its key spectral features based on well-understood principles of NMR and IR spectroscopy.[\[6\]](#)[\[7\]](#)

¹H NMR:

- Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.5 ppm). Due to the fluorine substituents, these protons will exhibit complex splitting patterns (coupling to each other and to adjacent fluorine atoms).
- Amino Protons (2H): A broad singlet, typically in the range of 3.5-4.5 ppm, corresponding to the -NH_2 group. Its chemical shift can be concentration-dependent and the peak may exchange with D_2O .
- Methyl Protons (3H): A singlet around 2.0-2.3 ppm. It may show a small long-range coupling to the ortho fluorine atom.

^{13}C NMR:

- Seven distinct carbon signals are expected.
- The carbons directly bonded to fluorine (C3, C4) will appear as doublets with large one-bond C-F coupling constants ($^1\text{JCF} \approx 240\text{-}250$ Hz).
- Other aromatic carbons will show smaller two- or three-bond C-F couplings (^2JCF , ^3JCF).
- The methyl carbon signal will appear upfield (~15-20 ppm).

^{19}F NMR:

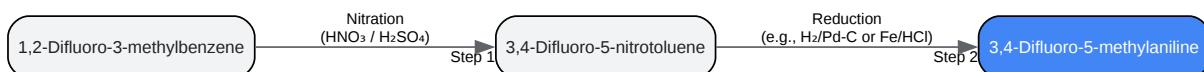
- Two distinct signals are expected for the non-equivalent fluorine atoms at C3 and C4.^[8] These signals will appear as doublets due to ortho F-F coupling and will be further split by coupling to adjacent aromatic protons. The chemical shifts are highly sensitive to the electronic environment.^[9]

Section 3: Synthesis and Manufacturing Workflow

The synthesis of **3,4-Difluoro-5-methylaniline** is not explicitly detailed in readily available literature. However, a logical and robust synthetic pathway can be designed based on established organofluorine chemistry methodologies, primarily involving the nitration of a suitable precursor followed by the reduction of the nitro group.^{[1][10]}

Proposed Synthetic Pathway

The most direct approach involves a two-step sequence starting from 1,2-difluoro-3-methylbenzene (3,4-difluorotoluene).



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Caption: Proposed two-step synthesis of **3,4-Difluoro-5-methylaniline**.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Electrophilic Nitration of 1,2-Difluoro-3-methylbenzene

This reaction introduces a nitro group onto the aromatic ring. The directing effects of the substituents (ortho, para-directing CH_3 and F groups) must be carefully considered to achieve the desired regioselectivity. The position para to the methyl group and ortho to the C-4 fluorine is sterically accessible and electronically activated, making it a likely site for nitration.

- **Reactor Setup:** Charge a jacketed glass reactor with concentrated sulfuric acid and cool to 0-5 °C using a circulating chiller.
- **Precursor Addition:** Add 1,2-difluoro-3-methylbenzene dropwise to the cooled sulfuric acid with vigorous stirring, maintaining the internal temperature below 10 °C.
- **Nitrating Agent:** Prepare a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) and add it slowly to the reaction mixture, ensuring the temperature does not exceed 15 °C. The use of a mixed acid system is a standard and authoritative protocol for aromatic nitration.[11]
- **Reaction Monitoring:** Stir the mixture at a controlled temperature (e.g., 10-20 °C) for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The crude nitro-product will precipitate or form an organic layer. Extract the product with a suitable solvent (e.g., dichloromethane).

- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3,4-Difluoro-5-nitrotoluene can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 3,4-Difluoro-5-nitrotoluene

The reduction of the nitro group to an amine is a fundamental transformation in aniline synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

- Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker), add a catalytic amount of palladium on carbon (5-10% Pd/C) to a solvent such as ethanol or ethyl acetate.
- Substrate Addition: Add the purified 3,4-Difluoro-5-nitrotoluene to the vessel.
- Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The reaction is often exothermic and may require cooling.
- Reaction Monitoring: Shake or stir the mixture at room temperature. Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC or TLC until the starting material is consumed. This method of reducing nitroarenes is highly efficient and widely documented.
- Filtration and Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude **3,4-Difluoro-5-methylaniline**. Further purification, if necessary, can be achieved via vacuum distillation or crystallization.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of **3,4-Difluoro-5-methylaniline** is governed by the interplay of its three functional groups. Understanding these electronic influences is key to predicting its behavior in subsequent synthetic steps.

Caption: Dominant electronic effects influencing the reactivity of the aniline ring.

- Amino Group (-NH₂): This is a powerful activating, ortho-, para-directing group due to its strong resonance effect (+R). It is the primary site for reactions like acylation, alkylation, and diazotization (leading to Sandmeyer-type reactions).[10]
- Fluorine Atoms (-F): Fluorine is strongly electronegative and deactivates the ring towards electrophilic substitution via its inductive effect (-I). However, like other halogens, it acts as an ortho-, para-director due to resonance (+R). The net effect is a deactivated ring but with preserved regioselectivity.
- Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through a positive inductive effect (+I).

Key Reaction Classes:

- N-Functionalization: The amine is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines.
- Electrophilic Aromatic Substitution (EAS): The positions ortho to the powerful amino group (C2 and C6) are the most activated and thus the most likely sites for substitution (e.g., halogenation, sulfonation), provided steric hindrance is not prohibitive.
- Nucleophilic Aromatic Substitution (SNAr): While less common for anilines, the presence of two electron-withdrawing fluorine atoms can potentially activate the ring for SNAr reactions under forcing conditions, particularly if the amino group is first converted to a better leaving group (e.g., via diazotization).

Section 5: Applications in Research and Drug Development

3,4-Difluoro-5-methylaniline is classified as a "Fluorinated Building Block," indicating its primary role as an intermediate in the synthesis of more complex, high-value molecules.[4] The specific substitution pattern is not arbitrary; it is designed to be incorporated into a final target where this precise arrangement imparts desired properties.

- Pharmaceuticals: The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[\[2\]](#) This compound is a valuable precursor for active pharmaceutical ingredients (APIs) in areas such as oncology (e.g., kinase inhibitors), antivirals, and CNS disorders. The parent compound, 3,4-difluoroaniline, is a known intermediate for quinolone antibiotics, highlighting the utility of this substitution pattern in bioactive molecules.
- Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals, where they can increase potency and modify environmental persistence. This building block could be used in the synthesis of novel herbicides, fungicides, or pesticides.
- Materials Science: The unique electronic properties conferred by the difluoro-methyl substitution pattern can be exploited in the synthesis of specialty polymers, dyes, or liquid crystals.

Section 6: Safety, Handling, and Storage

As a research chemical, **3,4-Difluoro-5-methylaniline** must be handled with appropriate precautions. The following information is derived from available Safety Data Sheets (SDS).[\[5\]](#)

Hazard Class	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	H302: Harmful if swallowed
Skin Irritation	GHS07 (Exclamation Mark)	H315: Causes skin irritation
Eye Irritation	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation
Skin Sensitization	GHS07 (Exclamation Mark)	H317: May cause an allergic skin reaction
STOT SE 3	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

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